molecular formula C24H27Cl2N7O B522947 CCR4 antagonist 4

CCR4 antagonist 4

Cat. No.: B522947
M. Wt: 500.4 g/mol
InChI Key: GDQQUDANFRCFMF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR4 antagonist 4 is a small molecule that inhibits the activity of the C-C chemokine receptor type 4 (CCR4). This receptor is predominantly expressed on regulatory T cells (Tregs) and certain types of T helper cells. CCR4 plays a crucial role in the migration of these cells to sites of inflammation and tumors, making it a significant target for therapeutic interventions in cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR4 antagonist 4 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce various substituents. The synthetic routes often involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

CCR4 antagonist 4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

CCR4 antagonist 4 exerts its effects by binding to the CCR4 receptor, thereby blocking the interaction between CCR4 and its ligands, CCL17 and CCL22. This inhibition prevents the migration of Tregs and T helper cells to sites of inflammation and tumors. The blockade of CCR4 signaling enhances the anti-tumor immune response by increasing the ratio of effector T cells to Tregs in the tumor microenvironment .

Properties

Molecular Formula

C24H27Cl2N7O

Molecular Weight

500.4 g/mol

IUPAC Name

[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone

InChI

InChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1

InChI Key

GDQQUDANFRCFMF-HXUWFJFHSA-N

SMILES

O=C(N1CCN(C2=NC(NCC3=CC=C(Cl)C=C3Cl)=C(C=CC=N4)C4=N2)CC1)[C@@H]5NCCCC5

Isomeric SMILES

C1CCN[C@H](C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCR4-IN-22;  CCR4 IN-22;  CCR4IN-22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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